molecular formula C11H16N4 B12719355 N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine CAS No. 84859-01-8

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine

Cat. No.: B12719355
CAS No.: 84859-01-8
M. Wt: 204.27 g/mol
InChI Key: PVUPLMWQCJFOOU-GXDHUFHOSA-N
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Description

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine is a chemical compound with a complex structure that includes a hexahydro-1-methyl-2H-azepine ring and a pyrimidinamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine typically involves the reaction of hexahydro-1-methyl-2H-azepine with a pyrimidinamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine can be compared with other similar compounds, such as:

    N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methoxybenzenamine: This compound has a similar azepine ring structure but differs in the attached functional groups.

    N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine: This compound includes an L-cysteine moiety, which imparts different chemical and biological properties.

Properties

CAS No.

84859-01-8

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

(E)-1-methyl-N-pyrimidin-2-ylazepan-2-imine

InChI

InChI=1S/C11H16N4/c1-15-9-4-2-3-6-10(15)14-11-12-7-5-8-13-11/h5,7-8H,2-4,6,9H2,1H3/b14-10+

InChI Key

PVUPLMWQCJFOOU-GXDHUFHOSA-N

Isomeric SMILES

CN\1CCCCC/C1=N\C2=NC=CC=N2

Canonical SMILES

CN1CCCCCC1=NC2=NC=CC=N2

Origin of Product

United States

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